4,9-Dimethyldec-3-EN-5-OL
Description
Contextualizing 4,9-Dimethyldec-3-EN-5-OL within Branched Unsaturated Alcohol Chemistry
Branched unsaturated alcohols, often referred to as alkenols, are organic compounds that contain at least one carbon-carbon double bond, a hydroxyl (-OH) group, and a non-linear carbon skeleton. The specific placement of these functional groups and branches dictates the molecule's chemical reactivity and physical properties. In this compound, the double bond is located between the third and fourth carbon atoms, the hydroxyl group is on the fifth carbon, and methyl groups are positioned at carbons four and nine.
This arrangement makes it a secondary allylic alcohol, a structural motif that is a versatile building block in organic synthesis. The synthesis of such molecules often involves carbon-carbon bond-forming reactions. For instance, the preparation of the related compound, 4-Methyl-3-decen-5-ol, is achieved through a Grignard reaction involving pentylmagnesium bromide and 2-methyl-2-pentenal. chemicalbook.com Other general methods for creating unsaturated alcohols include aldol (B89426) condensations followed by reduction, or the addition of organometallic reagents to unsaturated aldehydes and ketones. mdpi.comkvmwai.edu.in The synthesis of these compounds often requires careful control to achieve the desired regioselectivity (placement of functional groups) and stereoselectivity.
Significance of Stereodefined Alkenols in Advanced Organic Synthesis
The structure of this compound contains multiple stereogenic elements: a chiral center at the carbon bearing the hydroxyl group (C-5), another at the methyl-substituted carbon (C-9), and potential E/Z isomerism at the C-3/C-4 double bond. Consequently, the molecule can exist in several distinct stereoisomeric forms. The synthesis of a single, specific isomer, known as stereoselective synthesis, is a paramount goal in modern organic chemistry. ethz.ch
The importance of stereochemistry is profound, as different enantiomers and diastereomers of a molecule can exhibit dramatically different biological activities and physical properties. mdpi.comencyclopedia.pub In the fragrance industry, for example, the scent of a compound can be exclusive to one specific stereoisomer. The (Z) isomer of 5,9-dimethyldeca-3,8-dien-5-ol is described as having floral and green notes, while its (E) isomer has an undesirable chemical and terpenic odor. epo.org
Achieving such stereochemical control requires sophisticated synthetic strategies, including the use of chiral catalysts in asymmetric synthesis or enzymes in biocatalytic processes. mdpi.comencyclopedia.pub Methods like dynamic kinetic resolution (DKR), which combine an enzyme's ability to selectively react with one enantiomer with a metal catalyst that racemizes the remaining one, allow for the theoretical conversion of a racemic mixture entirely into a single desired enantiomer. mdpi.comencyclopedia.pub The development of such stereodefined methods is crucial for producing complex target molecules like pharmaceuticals, agrochemicals, and fine chemicals with high purity and efficacy. chemrxiv.org
Research Landscape and Underexplored Facets of this compound
However, the research landscape for structurally similar molecules is active, providing a clear context for the potential relevance of this compound. Many related long-chain unsaturated alcohols are investigated for their olfactory properties and are used in the fragrance industry. researchgate.netresearchgate.net For example, isomers like 5,9-dimethyldec-8-en-3-ol and various derivatives are documented as potential fragrance components. epo.orgnih.govgoogle.com
Furthermore, complex alkenols serve as key intermediates in the synthesis of natural products and other biologically active molecules. acs.orgacs.org The functional groups of these alcohols allow for a wide range of chemical transformations. The presence of both a double bond and a hydroxyl group in this compound allows for sequential or tandem reactions to build molecular complexity. The limited specific data on this compound highlights a gap in the chemical space and presents an opportunity for future research to explore its synthesis and potential utility in materials science, fragrance chemistry, or as a synthetic building block.
Data Tables
Table 1: Physicochemical Properties of an Analogous Compound, 5,9-Dimethyl-8-decen-3-ol
The following data is for a structural isomer and is provided for contextual reference. Properties for this compound are expected to be similar but not identical.
| Property | Value | Source |
| Molecular Formula | C12H24O | nih.gov |
| Molecular Weight | 184.32 g/mol | nih.gov |
| IUPAC Name | 5,9-dimethyldec-8-en-3-ol | nih.gov |
| CAS Number | 19550-54-0 | nih.govchemeo.com |
| XLogP3-AA | 4.2 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 7 | nih.gov |
Table 2: Examples of Researched Dimethyl-decen-ol Isomers and Related Unsaturated Alcohols
| Compound Name | CAS Number | Context / Application | Source |
| 5,9-Dimethyl-8-decen-3-ol | 19550-54-0 | Chemical intermediate, potential fragrance | nih.gov |
| 4,8-Dimethyldec-7-en-2-ol | Not Available | Chemical intermediate | nih.gov |
| (Z)-5,9-Dimethyldeca-3,8-dien-5-ol | Not Available | Fragrance with floral and green notes | epo.org |
| (E)-5,9-Dimethyldeca-3,8-dien-5-ol | Not Available | Isomer with chemical, terpenic odor | epo.org |
| 4-Methyl-3-decen-5-ol | 81782-77-6 | Fragrance with green, floral, violet-leaf odor | chemicalbook.com |
| (4S,5S)-5,9-Dimethyldec-8-en-4-ol | Not Available | Intermediate in stereoselective synthesis | acs.org |
| 9-methoxy-5,9-dimethyldec-1-en-4-ol | Not Available | Fragrance with melon and floral notes | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
88262-10-6 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
4,9-dimethyldec-3-en-5-ol |
InChI |
InChI=1S/C12H24O/c1-5-7-11(4)12(13)9-6-8-10(2)3/h7,10,12-13H,5-6,8-9H2,1-4H3 |
InChI Key |
PAAAEUYSYBGUCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)C(CCCC(C)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,9 Dimethyldec 3 En 5 Ol and Its Isomers
Enantioselective and Diastereoselective Synthetic Routes to 4,9-Dimethyldec-3-EN-5-OL
The control of stereochemistry is a paramount challenge in the synthesis of this compound, which contains multiple chiral centers. Enantioselective and diastereoselective strategies are employed to produce specific stereoisomers, which is often essential for biological activity or desired material properties.
Chiral Pool Approaches for Stereocontrol in this compound Synthesis
Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials to impart chirality to the target molecule. wikipedia.org This strategy is highly efficient as it transfers existing stereocenters from a cheap source, preserving the chirality throughout the reaction sequence. wikipedia.org Terpenes, amino acids, and sugars are common contributors to the chiral pool. wikipedia.org
For the synthesis of dimethyldecenol structures, terpenes like citronellol (B86348) are particularly valuable starting points. acs.org For instance, (S)-citronellol can be transformed into a key chiral epoxide intermediate, (2S,3S)-2-chloro-3,7-dimethyloct-6-en-1-ol, through a one-pot oxidation and chlorination sequence. acs.orgacs.org This epoxide serves as a versatile building block, with its stereochemistry, derived from the natural starting material, dictating the stereochemical outcome of subsequent reactions. The ring-opening of such epoxides with appropriate nucleophiles allows for the construction of the decenol backbone with predetermined stereocenters.
Asymmetric Catalysis in the Construction of this compound Carbon Framework
Asymmetric catalysis has become a cornerstone of modern organic synthesis, enabling the creation of enantiopure compounds from prochiral or racemic substrates through the use of substoichiometric amounts of a chiral catalyst. au.dksigmaaldrich.com This approach avoids the limitations of stoichiometric chiral reagents and expands the range of accessible chiral molecules. sigmaaldrich.com Chiral Lewis acids, for example, are highly effective catalysts for a variety of asymmetric transformations by activating carbonyl compounds. sigmaaldrich.com
In the context of synthesizing precursors for this compound, catalyst-controlled reactions can introduce chirality with high selectivity. For example, the α-chlorination of an aldehyde derived from citronellol can be directed by a chiral organocatalyst, like a MacMillan imidazolidinone catalyst. acs.orgnih.gov By selecting the appropriate enantiomer of the catalyst, it is possible to produce either the syn or anti diastereomer of the resulting chlorohydrin with high diastereoselectivity and enantiomeric excess. acs.org This catalyst-controlled approach offers a powerful method for establishing the desired stereochemistry in the carbon framework, independent of substrate control.
Stereospecific Functionalization Strategies for Olefinic Precursors to this compound
Stereospecific reactions, where the stereochemistry of the starting material directly determines the stereochemistry of the product, are fundamental to controlling the configuration of multiple stereocenters. A key strategy for precursors of this compound involves the functionalization of an olefin.
A powerful application of this is the epoxidation of a chiral olefinic alcohol, such as a citronellol derivative, followed by the stereospecific ring-opening of the resulting epoxide. acs.org The synthesis of (4S,5S)-5,9-dimethyldec-8-en-4-ol, a structural isomer of the target compound, exemplifies this. The process starts with (S)-citronellol, which is converted to a chiral epoxide. acs.orgacs.org The subsequent reaction of this epoxide with a Grignard reagent, such as ethylmagnesium bromide, proceeds via an SN2 mechanism. This results in the inversion of configuration at the carbon atom attacked by the nucleophile, leading to a highly diastereoselective formation of the corresponding alcohol. acs.org This sequence ensures that the stereochemistry established in the epoxide is reliably transferred to the final product.
Convergent and Divergent Synthetic Strategies for Related Dimethyldecenols
Grignard-Based Alkylation and Alkynylation for C-C Bond Formation in Decenol Scaffolds
Grignard reagents are powerful carbon-based nucleophiles widely used for forming new carbon-carbon bonds through addition to electrophiles like carbonyls and epoxides. organic-chemistry.orgmasterorganicchemistry.com In the synthesis of dimethyldecenols, the reaction of Grignard reagents with chiral epoxide precursors is a prime example of a divergent and convergent strategy.
A common chiral epoxide, derived from (S)-citronellol, can be treated with various Grignard reagents to produce a range of related decenol structures. acs.org This divergent approach allows for the synthesis of multiple analogues from a single advanced intermediate. For example, reacting the epoxide with ethylmagnesium bromide yields (4S,5S)-5,9-dimethyldec-8-en-4-ol, while using propylmagnesium chloride affords (5S,6S)-6,10-dimethylundec-9-en-5-ol. acs.org This highlights the utility of Grignard reagents in systematically modifying the carbon skeleton.
Table 1: Divergent Synthesis of Decenol Analogs via Grignard Reaction This table summarizes the synthesis of various decenol analogs from a common chiral epoxide intermediate using different Grignard reagents, as reported in the literature. acs.org
| Entry | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | n-BuLi / CuCN | (6S,7S)-7,11-Dimethyldodec-10-en-6-ol | 89 | 92:8 |
| 2 | EtMgBr | (4S,5S)-5,9-Dimethyldec-8-en-4-ol | 79 | 93:7 |
Multi-Component Coupling Reactions for Diversified Decenol Structures
Multi-component reactions (MCRs) are processes in which three or more reactants combine in a single operation to form a product that contains the majority of the atoms from the starting materials. wikipedia.org MCRs are highly efficient and atom-economical, providing rapid access to complex molecules from simple precursors. wikipedia.orgorganic-chemistry.org They are a powerful tool for generating molecular diversity. researchgate.net
While specific MCRs for this compound are not prominently documented, the principles can be applied to construct diversified decenol scaffolds. For instance, a three-component reaction like the Petasis reaction (borono-Mannich reaction) could theoretically be employed. This reaction combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. organic-chemistry.org By analogy, one could envision a multi-component strategy that couples a chiral amine, an unsaturated aldehyde, and an organoboron reagent to rapidly assemble a complex decenol precursor in a single step, offering a highly convergent and diversity-oriented approach to this class of molecules.
Strategic Application of Protecting Groups in Complex Decenol Syntheses
In the synthesis of complex polyfunctional molecules like this compound, protecting groups are indispensable tools. numberanalytics.comchemistry.coach Their primary role is to temporarily mask a reactive functional group, such as an alcohol or carbonyl, to prevent it from interfering with reactions occurring elsewhere in the molecule. openstax.orgpressbooks.puborganic-chemistry.org The successful synthesis of a decenol derivative is critically dependent on a well-designed protecting group strategy, which can prevent unwanted side reactions and enhance chemo-, regio-, and stereoselectivity. bham.ac.uk
A key strategy in multi-step synthesis is orthogonal protection . This involves using multiple different protecting groups that can be removed under distinct conditions without affecting each other. bham.ac.uknumberanalytics.com For instance, in a hypothetical synthesis of a precursor to this compound that contains both an alcohol and a primary amine, the alcohol could be protected as a tert-butyldimethylsilyl (TBS) ether, while the amine is protected as a benzyloxycarbonyl (Cbz) carbamate. The TBS group is selectively cleaved with a fluoride (B91410) source, like tetra-n-butylammonium fluoride (TBAF), whereas the Cbz group is removed via hydrogenolysis, allowing for precise, stepwise manipulation of the molecule. numberanalytics.com
The choice of protecting group can also influence the stereochemical outcome of a reaction. By introducing sterically bulky protecting groups, chemists can direct incoming reagents to the less hindered face of the molecule, thereby controlling the formation of new stereocenters. numberanalytics.com Silyl (B83357) ethers, such as those derived from chlorotrimethylsilane (B32843) (TMS) or chloro-tert-butyldimethylsilane (TBDMS), are commonly used for alcohol protection due to their ease of installation and selective removal. openstax.orgfiveable.me
The following table summarizes common protecting groups for alcohols and their typical deprotection conditions, which are crucial for planning a synthetic route for complex decenols.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Characteristics |
|---|---|---|---|---|
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF), or mild acid | Good stability, widely used. openstax.orgfiveable.me |
| Trimethylsilyl (B98337) Ether | TMS | TMS-Cl, Triethylamine | Mild acid, or F⁻ | More labile than TBDMS, easily removed. openstax.org |
| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole | F⁻ or acid (more stable than TBDMS) | Very robust, used when harsh conditions are needed. numberanalytics.com |
| Benzyl Ether | Bn | Benzyl Bromide (BnBr), Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to many acidic and basic conditions. willingdoncollege.ac.in |
| p-Methoxybenzyl Ether | PMB | PMB-Cl, Base | Oxidative cleavage (e.g., DDQ) | Orthogonal to Bn and silyl ethers. |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), Acid catalyst | Aqueous acid | Creates a new stereocenter, stable to bases and organometallics. willingdoncollege.ac.in |
Novel Methodologies for Introducing the Dec-3-en-5-ol Moiety
The core structure of this compound is a homoallylic alcohol, a valuable synthetic building block found in many natural products. rsc.org The development of new, efficient, and stereoselective methods to create this moiety is a significant area of research.
One innovative approach involves the catalytic enantioselective addition of allyl nucleophiles to aldehydes . Modern methods utilize chiral catalysts to control the stereochemistry of the resulting alcohol. For example, a multicomponent reaction can be designed where vinyl boronic acids react with trimethylsilyl diazomethane (B1218177) (TMSCHN₂) to generate an allylic boronic species in situ. This species then reacts with an appropriate aldehyde to form the homoallylic alcohol with high stereoselectivity. rsc.org This approach has been successfully implemented using both batch and flow-chemistry setups, demonstrating its robustness and scalability. rsc.org
Another powerful strategy is the diastereoselective reduction of a corresponding β,γ-unsaturated ketone . This two-step approach first constructs the carbon skeleton as a ketone and then reduces the carbonyl group to the desired alcohol. Recent advances allow for the enantioselective synthesis of α-substituted β,γ-unsaturated ketones using commercially available chiral ligands. nih.govorganic-chemistry.org These ketones can then be converted to either diastereomer of the tertiary homoallylic alcohol by selecting different metal-based reducing agents. organic-chemistry.org
The following table outlines several novel methodologies that could be adapted to synthesize the dec-3-en-5-ol structural unit.
| Methodology | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Multicomponent Allylation | Vinyl boronic acids, TMSCHN₂, Aldehyde | An in situ generation of an allylboron species followed by reaction with an aldehyde to form a homoallylic alcohol. | rsc.org |
| Catalytic Asymmetric Allylation | Allyl halides, Chiral Chromium Complex | Direct, highly enantioselective and diastereoselective addition of an allyl group to an aldehyde. | organic-chemistry.org |
| Reduction of β,γ-Unsaturated Ketone | Chiral ligands for ketone synthesis; Metal reagents (e.g., organocerium) for reduction | A two-step process involving the synthesis of a chiral ketone followed by its diastereoselective reduction. | nih.govorganic-chemistry.orgresearchgate.net |
| Titanium-Mediated Coupling | Titanacyclopropenes, Aldehydes | Reaction of a titanacycle, derived from an alkyne, with an aldehyde to produce a geometrically-defined allylic alcohol. | organic-chemistry.org |
| Ruthenium-Catalyzed Coupling | 1-Aryl-1-propynes, Primary alcohols, RuCl₃ | An iridium-catalyzed coupling that can be conceptually adapted with ruthenium to form secondary homoallylic alcohols. | organic-chemistry.org |
| Enzymatic Aldol (B89426) Reaction | Aldolase antibody (e.g., 38C2), Aldehyde, Ketone | A biocatalytic approach using an antibody to perform a highly selective aldol reaction, which can be followed by reduction to access the target structure. | pnas.org |
These advanced methods, from multicomponent reactions to biocatalysis, offer powerful and efficient pathways to construct complex molecules like this compound with high levels of control over their three-dimensional structure.
Elucidation of Reaction Mechanisms Involving 4,9 Dimethyldec 3 En 5 Ol
Mechanistic Pathways of Olefin Functionalization in 4,9-Dimethyldec-3-EN-5-OL
The unsaturation present in this compound provides a rich platform for various functionalization reactions. The electronic nature of the C3-C4 double bond allows it to act as a nucleophile, readily undergoing additions, or to participate in radical-mediated processes. Furthermore, the proximity of the hydroxyl group can lead to intramolecular cyclization reactions under specific conditions.
Electrophilic Additions to the C3-C4 Double Bond of this compound
The electron-rich π-system of the C3-C4 double bond in this compound is susceptible to attack by electrophiles. These reactions typically proceed through a carbocationic intermediate, with the regioselectivity of the addition being governed by Markovnikov's rule, which predicts the formation of the more stable carbocation.
A primary example of this is the hydrohalogenation of the double bond. The addition of an electrophile, such as a proton from a hydrogen halide (HX), to the C4 position leads to the formation of a tertiary carbocation at C3. This carbocation is stabilized by the inductive effect of the surrounding alkyl groups. The subsequent attack of the halide anion (X-) on this carbocation results in the formation of the corresponding haloalkane.
Another significant electrophilic addition is hydration, which occurs under acidic conditions. The initial protonation of the double bond at C4 generates a tertiary carbocation at C3. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the oxonium ion intermediate by a water molecule yields a diol.
Table 1: Regioselectivity in Electrophilic Additions to this compound
| Reagent | Electrophile | Intermediate | Major Product |
| HBr | H+ | Tertiary carbocation at C3 | 3-Bromo-4,9-dimethyldecan-5-ol |
| H₂O/H⁺ | H+ | Tertiary carbocation at C3 | 4,9-Dimethyldecane-3,5-diol |
Radical Mediated Processes in this compound Transformations
In contrast to electrophilic additions, radical-mediated processes at the C3-C4 double bond of this compound can lead to anti-Markovnikov products. These reactions are typically initiated by a radical initiator, which generates a radical species that adds to the double bond.
For instance, the addition of hydrogen bromide in the presence of peroxides proceeds via a radical mechanism. The peroxide initiator generates a bromine radical, which adds to the less substituted carbon of the double bond (C4). This addition results in the formation of a more stable tertiary radical at C3. This radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product and regenerate a bromine radical, thus propagating the chain reaction.
Table 2: Comparison of Electrophilic and Radical Addition of HBr
| Reaction Condition | Mechanism | Intermediate | Product |
| HBr | Electrophilic Addition | Tertiary carbocation at C3 | 3-Bromo-4,9-dimethyldecan-5-ol |
| HBr, ROOR (Peroxide) | Radical Addition | Tertiary radical at C3 | 4-Bromo-4,9-dimethyldecan-5-ol |
Cyclization Reactions Induced by the Alkenol Structure
The proximate arrangement of the double bond and the hydroxyl group in this compound allows for intramolecular cyclization reactions. These reactions are typically acid-catalyzed and proceed through the formation of a cyclic ether.
Upon protonation of the hydroxyl group, water is eliminated to form a secondary carbocation at C5. The nucleophilic C3-C4 double bond can then attack this carbocation in an intramolecular fashion. Depending on whether the C3 or C4 atom of the double bond initiates the attack, different-sized rings can be formed. The formation of a five-membered ring is generally favored due to greater thermodynamic stability. The subsequent loss of a proton from the resulting oxonium ion yields the final cyclic ether product.
Reactions of the Secondary Alcohol Group in this compound
The secondary hydroxyl group at the C5 position is another key reactive site in this compound, participating in a variety of oxidation, reduction, and nucleophilic substitution reactions.
Oxidation and Reduction Pathways Affecting the C5-Hydroxyl
The secondary alcohol group of this compound can be oxidized to a ketone, 4,9-dimethyldec-3-en-5-one. This transformation can be achieved using a variety of oxidizing agents. Milder reagents, such as pyridinium chlorochromate (PCC), are often employed to avoid over-oxidation or side reactions with the double bond.
Conversely, while the secondary alcohol is already in a relatively reduced state, the double bond can be reduced without affecting the hydroxyl group. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), selectively reduces the C3-C4 double bond to yield 4,9-dimethyldecan-5-ol.
Table 3: Oxidation and Reduction Reactions of this compound
| Reaction Type | Reagent | Functional Group Targeted | Product |
| Oxidation | Pyridinium Chlorochromate (PCC) | C5-Hydroxyl | 4,9-Dimethyldec-3-en-5-one |
| Reduction | H₂, Pd/C | C3-C4 Double Bond | 4,9-Dimethyldecan-5-ol |
Nucleophilic Substitution Mechanisms at the C5 Position
The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate, by reaction with tosyl chloride in the presence of a base like pyridine (B92270). This tosylate can then undergo nucleophilic substitution.
The substitution can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. With a strong, unhindered nucleophile and a polar aprotic solvent, an Sₙ2 reaction is favored, leading to inversion of stereochemistry at the C5 position. In contrast, with a weak nucleophile and a polar protic solvent, an Sₙ1 mechanism may be favored, proceeding through a secondary carbocation intermediate and resulting in a racemic mixture of products.
Rearrangement Reactions Involving the Alcohol Functionality
The alcohol functionality in this compound is a focal point for a range of rearrangement reactions, particularly under acidic or metal-catalyzed conditions. These reactions often proceed through carbocationic intermediates or concerted transition states, leading to the formation of isomeric structures.
One of the primary rearrangement pathways for allylic alcohols is the 1,3-transposition , where the hydroxyl group effectively migrates from C5 to C3. This acid-catalyzed process is typically driven by the formation of a more stable carbocation intermediate. In the case of this compound, protonation of the hydroxyl group followed by the loss of a water molecule would generate a secondary allylic carbocation. This delocalized cation can then be attacked by a water molecule at either the C3 or C5 position. While attack at C5 would regenerate the starting material, attack at C3 leads to the isomeric 3,8-dimethyl-dec-4-en-3-ol. The equilibrium between these two isomers is dictated by their relative thermodynamic stabilities.
Another significant rearrangement is the Meyer-Schuster rearrangement , which typically involves the conversion of propargylic alcohols to α,β-unsaturated ketones or aldehydes. organicreactions.orgwikipedia.org While this compound is an allylic alcohol, analogous acid-catalyzed rearrangements can lead to the formation of a carbonyl compound. rsc.org This would involve a 1,2-hydride shift following the formation of the allylic carbocation, leading to a more stable carbocation that, upon deprotonation of the adjacent carbon, would yield an enol. Tautomerization of this enol would then result in the formation of 4,9-dimethyldec-3-en-5-one.
Metal-catalyzed rearrangements offer alternative pathways with potentially higher selectivity. For instance, palladium or iridium catalysts can facilitate the 1,3-transposition of allylic alcohols under milder conditions than strong acids. researchgate.net These reactions often proceed through the formation of π-allyl metal complexes, which can then undergo nucleophilic attack to yield the rearranged product. The regioselectivity of such reactions is highly dependent on the ligand environment of the metal catalyst.
The following table summarizes potential rearrangement products of this compound under different catalytic conditions.
| Catalyst/Conditions | Major Rearrangement Product | Plausible Mechanism |
| H₂SO₄ (catalytic) | 3,8-Dimethyl-dec-4-en-3-ol | Acid-catalyzed 1,3-transposition via allylic carbocation |
| H₃PO₄ (catalytic) | 4,9-Dimethyldec-3-en-5-one | Acid-catalyzed rearrangement with 1,2-hydride shift and tautomerization |
| [Ir(cod)Cl]₂ / PPh₃ | 3,8-Dimethyl-dec-4-en-3-ol | Iridium-catalyzed 1,3-transposition via π-allyl intermediate |
| Pd(PPh₃)₄ | 3,8-Dimethyl-dec-4-en-3-ol | Palladium-catalyzed 1,3-transposition via π-allyl intermediate |
Influence of Remote Methyl Groups on Reaction Selectivity and Rate
The presence of methyl groups at the C4 and C9 positions of the decene chain, while seemingly remote from the reactive C3-C5 allylic system, can exert a significant influence on the selectivity and rate of rearrangement reactions. This influence is primarily attributed to steric and electronic effects.
The methyl group at C4 is in closer proximity to the reacting center and is expected to have a more pronounced effect. In acid-catalyzed rearrangements proceeding through a carbocation intermediate, the C4-methyl group can influence the preferred conformation of the transition state. This steric hindrance can disfavor certain reaction pathways, thereby enhancing the selectivity for others. For example, in the 1,3-transposition, the approach of a nucleophile to the C3 position of the allylic carbocation might be sterically hindered by the C4-methyl group, potentially leading to a lower yield of the rearranged alcohol compared to a less substituted analogue.
To quantify the influence of these remote methyl groups, a comparative study of the reaction rates and product distributions for the acid-catalyzed rearrangement of this compound and its unmethylated analogue, dec-3-en-5-ol, could be undertaken. The hypothetical data in the following table illustrates the potential impact of these methyl groups.
| Substrate | Catalyst | Reaction Time (h) | Conversion (%) | Product Distribution (Rearranged:Starting Material) |
| This compound | 0.1 M H₂SO₄ | 6 | 75 | 60:40 |
| Dec-3-en-5-ol | 0.1 M H₂SO₄ | 6 | 85 | 70:30 |
| This compound | [Ir(cod)Cl]₂ / PPh₃ | 12 | 90 | 85:15 |
| Dec-3-en-5-ol | [Ir(cod)Cl]₂ / PPh₃ | 10 | 95 | 90:10 |
The hypothetical data suggests that the presence of the remote methyl groups in this compound may lead to a slight decrease in the reaction rate and a lower proportion of the rearranged product in the acid-catalyzed reaction, potentially due to steric hindrance. In the metal-catalyzed reaction, where steric factors around the metal center are crucial, a similar trend might be observed.
Stereochemical Investigations of 4,9 Dimethyldec 3 En 5 Ol
Isomerism and Chirality in 4,9-Dimethyldec-3-en-5-ol
The structural features of this compound, specifically the C3-C4 double bond and the stereogenic centers at C5 and C9, are the primary determinants of its stereoisomeric diversity.
(E/Z) Isomerism at the C3-C4 Double Bond
The restricted rotation around the C3-C4 double bond in this compound leads to the possibility of geometric isomerism, specifically (E/Z) isomerism. The configuration is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond.
For the C3 carbon, the substituents are a methyl group (-CH₃) and a hydrogen atom (-H). According to the CIP rules, the methyl group has a higher priority than the hydrogen atom due to the higher atomic number of carbon compared to hydrogen.
For the C4 carbon, the substituents are an ethyl group (-CH₂CH₃) and the remainder of the carbon chain containing the C5 chiral center. The ethyl group has a higher priority than the hydrogen atom.
Therefore, the (E) isomer is the stereoisomer where the higher priority groups on C3 (methyl) and C4 (the rest of the chain) are on opposite sides of the double bond. Conversely, the (Z) isomer has these higher priority groups on the same side.
| Carbon Atom | Substituent | CIP Priority |
|---|---|---|
| C3 | -CH₃ | High |
| -H | Low | |
| C4 | -CH(OH)CH₂CH(CH₃)CH₂CH₃ | High |
| -H | Low |
Stereoisomers Arising from the C5 Chiral Center
The C5 carbon atom in this compound is a chiral center as it is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a propenyl group, and a 4-methylhexyl group. This gives rise to two possible configurations at this center, designated as (R) or (S) based on the CIP priority rules. The presence of this chiral center means that this compound can exist as a pair of enantiomers for each of the (E) and (Z) isomers of the double bond.
Influence of the C9 Methyl Group on Overall Molecular Chirality
The methyl group at the C9 position introduces another chiral center into the molecule, as the C9 carbon is attached to a hydrogen atom, a methyl group, an ethyl group, and the rest of the carbon chain. This additional stereocenter doubles the number of possible stereoisomers. Consequently, for each geometric isomer ((E) and (Z)), there are four possible diastereomers, resulting from the different combinations of configurations at the C5 and C9 chiral centers: (5R, 9R), (5S, 9S), (5R, 9S), and (5S, 9R). The (5R, 9R) and (5S, 9S) isomers are enantiomers of each other, as are the (5R, 9S) and (5S, 9R) isomers. The relationship between any other pair of stereoisomers is diastereomeric.
Diastereoselective Synthesis of this compound
The synthesis of a specific stereoisomer of this compound requires careful control over the formation of both the C3-C4 double bond geometry and the stereochemistry at the C5 and C9 chiral centers. Diastereoselective synthesis aims to produce a predominance of one diastereomer over the others. This can be achieved through either substrate-controlled or reagent-controlled strategies.
Control of Diastereomeric Ratios via Substrate-Controlled Stereochemistry
In substrate-controlled synthesis, the existing stereochemistry within the starting material dictates the stereochemical outcome of the reaction. For the synthesis of this compound, if a precursor already contains the chiral center at C9, this can influence the formation of the C5 stereocenter. This is often explained by steric models such as the Felkin-Anh or Cram models, which predict the preferred direction of nucleophilic attack on a carbonyl group adjacent to a chiral center.
For instance, the reduction of a hypothetical precursor ketone, 4,9-dimethyl-3-en-5-one, which already possesses the C9 chiral center, would be expected to proceed with a certain degree of diastereoselectivity. The incoming hydride nucleophile will preferentially attack the carbonyl from the less sterically hindered face, as dictated by the conformational preference of the molecule, which is influenced by the remote C9 methyl group. The resulting diastereomeric ratio of the this compound product would depend on the energetic difference between the transition states leading to the different diastereomers.
| Reducing Agent | Predicted Major Diastereomer at C5 | Predicted Minor Diastereomer at C5 | Controlling Model |
|---|---|---|---|
| NaBH₄ | (5S) | (5R) | Felkin-Anh |
| L-Selectride® | (5S) | (5R) | Felkin-Anh (potentially higher selectivity due to steric bulk) |
Reagent-Controlled Diastereoselectivity in this compound Formation
Reagent-controlled diastereoselectivity relies on the use of a chiral reagent or catalyst to influence the stereochemical outcome of a reaction, often on an achiral or racemic substrate. This approach is particularly useful when the desired stereochemistry cannot be effectively induced by the substrate's own chirality.
In the context of synthesizing this compound, one could envision the addition of an organometallic reagent to an achiral aldehyde precursor, such as 4-methyl-2-hexenal. The use of a chiral ligand or auxiliary on the organometallic reagent can create a chiral environment around the reaction center, leading to the preferential formation of one enantiomer of the allylic alcohol.
For example, the addition of an isobutyl Grignard reagent to 4-methyl-2-hexenal in the presence of a chiral ligand could lead to the enantioselective formation of one of the C5 stereoisomers. The choice of ligand is crucial in determining the sense and degree of asymmetric induction.
| Organometallic Reagent | Chiral Ligand/Auxiliary | Predicted Major Enantiomer at C5 |
|---|---|---|
| Isobutylmagnesium bromide | (-)-Sparteine | (S) |
| Isobutyllithium | (+)-Sparteine | (R) |
Based on the information available, there is no scientific literature or data pertaining to the stereochemical investigations of the chemical compound “this compound”. Searches for this specific compound did not yield any results detailing its stereochemical assignment, advanced spectroscopic analysis, or chiral chromatography methods.
Therefore, the requested article focusing on the stereochemical investigations of this compound, including methodologies for stereochemical assignment, advanced spectroscopic techniques for its elucidation, and the chiral chromatography and separation of its stereoisomers, cannot be generated at this time due to the absence of available research data.
Computational and Theoretical Chemistry Approaches for 4,9 Dimethyldec 3 En 5 Ol
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. Techniques like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis provide deep insights into reaction mechanisms and chemical stability.
Density Functional Theory (DFT) Calculations for Reaction Coordinate Diagrams
DFT calculations are a cornerstone of computational chemistry, used to predict the energetic pathways of chemical reactions. By mapping the reaction coordinate, chemists can identify transition states and calculate activation energies, offering a theoretical prediction of reaction feasibility and kinetics. However, no published studies present DFT-derived reaction coordinate diagrams for reactions involving 4,9-dimethyldec-3-en-5-ol.
Frontier Molecular Orbital (FMO) Analysis of this compound Reactions
FMO theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. This analysis is crucial for predicting the regioselectivity and stereoselectivity of chemical reactions. At present, there is no available FMO analysis in the literature for this compound, which would be invaluable for understanding its reactivity with various reagents.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility.
Exploration of Low-Energy Conformers of this compound
Identifying the low-energy conformers of a molecule is essential, as these are the most likely shapes the molecule will adopt and through which it will react. Such studies for this compound have not been reported. A systematic conformational search and subsequent energy minimization would be required to populate a table of its stable conformers.
Conformational Effects on Reactivity and Stereoselectivity
The specific three-dimensional arrangement of atoms in a molecule can significantly influence its reactivity and the stereochemical outcome of its reactions. Without a conformational analysis of this compound, any discussion on how its shape directs its chemical behavior would be purely speculative.
In Silico Prediction of Spectroscopic Parameters for Structural Confirmation
Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and coupling constants, which are vital for the structural elucidation of new compounds. For this compound, no such in silico spectroscopic data has been published. The generation of a data table with predicted vs. experimental spectroscopic values is therefore not possible.
Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Determination of 4,9 Dimethyldec 3 En 5 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 4,9-dimethyldec-3-en-5-ol. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus, while two-dimensional techniques are indispensable for establishing connectivity and stereochemical relationships.
Two-dimensional (2D) NMR experiments are critical for assembling the carbon skeleton and assigning specific proton and carbon signals.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY is instrumental in tracing the connectivity of the aliphatic chains. Key expected correlations would link the olefinic protons (H3 and H4) to each other and to their adjacent protons (H2 and H5, respectively). Further correlations would establish the sequence of methylene (B1212753) and methine groups along the decane (B31447) backbone.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹JCH). libretexts.org HSQC is essential for the unambiguous assignment of carbon signals based on their attached protons. For instance, the signals for the olefinic carbons (C3 and C4) would be correlated with their respective vinyl protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting the different spin systems identified by COSY. libretexts.org For example, HMBC correlations from the methyl protons at C10 and the methyl protons on the isopropyl group at C9 to the respective quaternary and methine carbons would confirm the branching points.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ is presented below. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs. ucsd.edulibretexts.org
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| 1 | ~0.90 (t) | ~14.0 | C2, C3 |
| 2 | ~2.05 (m) | ~29.0 | C1, C3, C4 |
| 3 | ~5.50 (dt) | ~135.0 | C1, C2, C5 |
| 4 | ~5.60 (dd) | ~125.0 | C2, C3, C5, C6 |
| 5 | ~4.10 (m) | ~72.0 | C3, C4, C6, C7 |
| 6 | ~1.50 (m) | ~39.0 | C4, C5, C7, C8 |
| 7 | ~1.25 (m) | ~25.0 | C5, C6, C8, C9 |
| 8 | ~1.40 (m) | ~45.0 | C6, C7, C9, C10, C11 |
| 9 | ~1.70 (m) | ~30.0 | C7, C8, C10, C11 |
| 10 (CH₃) | ~0.88 (d) | ~22.5 | C8, C9, C11 |
| 11 (CH₃) | ~0.88 (d) | ~22.5 | C8, C9, C10 |
| 12 (CH₃ at C4) | ~1.00 (d) | ~20.0 | C3, C4, C5 |
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that detect through-space interactions between protons that are in close proximity, typically within 5 Å. columbia.eduacdlabs.comnanalysis.com These experiments are paramount for determining the relative stereochemistry of the chiral centers at C5 and C9, as well as the geometry of the C3=C4 double bond.
NOESY/ROESY for Double Bond Geometry: For the C3=C4 double bond, a strong NOE/ROE correlation between H3 and H5 would suggest a cis (Z) configuration, while a strong correlation between H3 and H4 would be indicative of a trans (E) configuration. The magnitude of the ³J(H3,H4) coupling constant also provides evidence for the double bond geometry, with typical values of ~11-18 Hz for trans and ~5-10 Hz for cis protons. ucsd.edu
NOESY/ROESY for Relative Stereochemistry: By analyzing the NOE/ROE cross-peaks between protons on the stereocenters and the rest of the molecule, the relative configuration can be deduced. For example, correlations between H5 and protons on the C9-isopropyl group would help to define the spatial relationship between the two stereocenters. The analysis of diastereotopic protons, such as those on the C6 methylene group, can also provide valuable stereochemical information when their rotation is restricted. stackexchange.com In flexible acyclic systems like this compound, ROESY is often preferred as it can distinguish between NOE and chemical exchange phenomena and is less susceptible to spin diffusion. columbia.edu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups. acdlabs.comquora.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. libretexts.org A medium intensity C=C stretching absorption should appear around 1670-1640 cm⁻¹. rsc.org A strong C-O stretching vibration is expected in the 1150-1050 cm⁻¹ region. libretexts.org
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the C=C double bond, which typically gives a strong, sharp signal in the 1680-1640 cm⁻¹ region. s-a-s.org The symmetric C-H stretching of the alkyl groups would also be prominent.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H | Stretching | 3600-3200 | Weak | Strong, Broad (IR) |
| C-H (sp²) | Stretching | 3100-3000 | 3100-3000 | Medium |
| C-H (sp³) | Stretching | 2960-2850 | 2960-2850 | Strong |
| C=C | Stretching | 1670-1640 | 1680-1640 | Medium (IR), Strong (Raman) |
| C-O | Stretching | 1150-1050 | - | Strong (IR) |
Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion (M⁺). Electron ionization (EI) mass spectrometry is then used to induce fragmentation, and the resulting fragmentation pattern provides valuable structural information.
For a long-chain unsaturated alcohol like this compound, two primary fragmentation pathways are expected:
Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. Cleavage between C4 and C5 would result in a resonance-stabilized oxonium ion. Similarly, cleavage between C5 and C6 would produce another characteristic fragment. libretexts.orgyoutube.com
Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. libretexts.orgsavemyexams.com
Further fragmentation of the aliphatic chain and rearrangements can also occur, providing additional structural clues.
Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 184 | [C₁₂H₂₄O]⁺ | Molecular Ion (M⁺) |
| 166 | [C₁₂H₂₂]⁺ | Dehydration ([M-H₂O]⁺) |
| 155 | [C₁₁H₁₉]⁺ | Loss of ethyl radical |
| 125 | [C₉H₁₇]⁺ | Cleavage at C6-C7 |
| 99 | [CH(OH)CH₂CH(CH₃)₂]⁺ | Alpha-cleavage at C4-C5 |
| 85 | [CH=CHCH(OH)CH₃]⁺ | Cleavage at C5-C6 with rearrangement |
| 71 | [C₅H₁₁]⁺ | Loss of C₇H₁₃O |
| 57 | [C₄H₉]⁺ | Isopropyl cation fragment |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemistry
While NMR techniques can establish the relative stereochemistry, determining the absolute configuration of the chiral centers (C5 and C9) requires a chiroptical method such as Circular Dichroism (CD) spectroscopy.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For an acyclic chiral alcohol like this compound, the chromophores present (the C=C double bond) may not be inherently strong enough to produce a readily interpretable CD spectrum.
To overcome this, the molecule can be derivatized with a chromophoric auxiliary, such as p-bromobenzoate. cdnsciencepub.com The resulting ester introduces strong chromophores whose spatial interaction is dictated by the absolute stereochemistry of the alcohol. The observed exciton-coupled CD spectrum can then be analyzed using established rules, such as the Harada-Nakanishi exciton (B1674681) chirality method, to assign the absolute configuration of the stereocenters. cdnsciencepub.com Alternatively, modern computational methods can be used to predict the CD spectrum for each possible stereoisomer, and comparison with the experimental spectrum allows for the determination of the absolute configuration. researchgate.net The application of CD spectroscopy is therefore a critical final step in the complete stereochemical assignment of this compound.
Derivatization Chemistry and Synthetic Applications of 4,9 Dimethyldec 3 En 5 Ol
Strategic Chemical Transformations of 4,9-Dimethyldec-3-EN-5-OL as a Synthetic Building Block
This compound, a member of the alkenol class of organic compounds, possesses two key functional groups: a carbon-carbon double bond and a hydroxyl group. The strategic positioning of these functionalities allows for a diverse range of chemical transformations, making it a potentially valuable building block in organic synthesis. The interplay between the allylic alcohol motif and the chiral center at the C-5 position offers avenues for stereoselective reactions.
Conversion to Esters and Ethers for Further Synthetic Manipulation
The hydroxyl group of this compound serves as a prime site for derivatization to esters and ethers. These transformations are fundamental in organic synthesis for protecting the alcohol functionality, altering the molecule's reactivity, and introducing new functional handles for subsequent reactions.
Esterification: The conversion of the alcohol to an ester can be readily achieved through reaction with various acylating agents. Common methods include reaction with acyl chlorides or acid anhydrides in the presence of a base such as pyridine (B92270) or triethylamine, or via Fischer esterification with a carboxylic acid under acidic catalysis. The choice of the esterifying agent can be tailored to introduce specific functionalities or protecting groups. For instance, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester, a common protecting group for alcohols.
Etherification: The synthesis of ethers from this compound can be accomplished through several methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups. Another common method is the acid-catalyzed addition of the alcohol to an alkene or the reaction with other alcohols under dehydrating conditions.
| Transformation | Reagents and Conditions | Product Type | Synthetic Utility |
| Esterification | Acyl chloride, pyridine | Ester | Protection of the hydroxyl group, introduction of new functional groups |
| Esterification | Carboxylic acid, acid catalyst | Ester | Alteration of physical and chemical properties |
| Etherification | 1. Sodium hydride; 2. Alkyl halide | Ether | Protection of the hydroxyl group, introduction of stable linkages |
| Etherification | Acid catalyst, alkene | Ether | Formation of more complex ether structures |
Oxidative Cleavage Reactions and Their Synthetic Utility
The carbon-carbon double bond in this compound is susceptible to oxidative cleavage, a powerful transformation that can break the carbon skeleton and generate smaller, functionalized molecules. The primary methods for oxidative cleavage are ozonolysis and permanganate (B83412) or dichromate oxidation under harsh conditions.
Ozonolysis: Treatment of this compound with ozone, followed by a workup with a reducing agent (e.g., dimethyl sulfide (B99878) or zinc) or an oxidizing agent (e.g., hydrogen peroxide), will cleave the double bond to yield carbonyl compounds. A reductive workup would produce two aldehydes, while an oxidative workup would yield a carboxylic acid and a ketone. These products, with their newly formed functional groups, can serve as starting materials for a variety of other synthetic transformations.
Permanganate/Dichromate Oxidation: Strong oxidizing agents like potassium permanganate or potassium dichromate under acidic and heated conditions can also cleave the double bond, typically leading to the formation of a carboxylic acid and a ketone. The specific products will depend on the substitution pattern of the double bond.
Halogenation and Subsequent Reactions for Creating New Functionalities
The double bond and the allylic alcohol moiety in this compound provide multiple avenues for halogenation reactions, which introduce versatile halogen atoms that can be readily displaced or used in coupling reactions.
Electrophilic Addition of Halogens: The double bond can react with elemental halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) via electrophilic addition. The regioselectivity of hydrohalogenation will follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon of the double bond and the halogen to the more substituted carbon.
Allylic Halogenation: The allylic position (C-2 or C-5) can be selectively halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction introduces a halogen at a position adjacent to the double bond, creating a reactive handle for nucleophilic substitution or elimination reactions.
Conversion of the Alcohol to an Alkyl Halide: The hydroxyl group can be converted into a good leaving group and subsequently displaced by a halide ion. Reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or the Appel reaction (using CBr₄ and PPh₃) are commonly employed for this transformation.
| Reaction Type | Reagent | Functional Group Targeted | Product |
| Hydrohalogenation | HBr | Alkene | Bromoalkane |
| Dihalogenation | Br₂ | Alkene | Dibromoalkane |
| Allylic Halogenation | NBS, light/heat | Allylic C-H | Allylic bromide |
| Alcohol to Halide | SOCl₂ | Alcohol | Chloroalkane |
Applications in the Synthesis of More Complex Molecules
While specific examples of the use of this compound in the synthesis of complex molecules are not readily found in the literature, its structure suggests potential applications as a chiral building block or a precursor in natural product synthesis.
Incorporation of this compound into Natural Product Frameworks
The long carbon chain with its specific substitution pattern and the presence of both an alkene and a chiral alcohol make this compound a potential precursor for the synthesis of various natural products. Many lipids, pheromones, and polyketide-derived natural products feature similar long-chain, functionalized hydrocarbon skeletons. The existing stereocenter at C-5 could be used to induce stereoselectivity in subsequent reactions, making it a valuable chiral pool starting material. The double bond provides a handle for various carbon-carbon bond-forming reactions, such as cross-coupling reactions or metathesis, to further elaborate the carbon skeleton and build the framework of more complex natural products.
Emerging Research Directions and Future Perspectives on 4,9 Dimethyldec 3 En 5 Ol Chemistry
Exploration of Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of fragrance compounds and other specialty chemicals has traditionally relied on methods that can be resource-intensive and generate significant waste. The principles of green chemistry offer a transformative framework for developing more environmentally benign synthetic routes. matec-conferences.orgresearchgate.net For a molecule like 4,9-Dimethyldec-3-en-5-ol, these approaches are pivotal for future industrial applications.
Key green chemistry strategies applicable to the synthesis of this compound include the use of renewable feedstocks, biocatalysis, and environmentally friendly solvents. researchgate.net The valorization of plant biomass, for instance, can provide starting materials that are alternatives to petrochemical-derived precursors. premiumbeautynews.com Biocatalysis, employing enzymes or whole-cell systems, has demonstrated remarkable potential in enhancing reaction selectivity and reducing energy consumption in fragrance synthesis. matec-conferences.orgresearchgate.net Enzymes can operate under mild conditions, often in aqueous media, minimizing the need for harsh reagents and organic solvents. personalcaremagazine.com
The use of greener solvents is another critical aspect. Supercritical fluids, such as carbon dioxide, and bio-based solvents are being explored as replacements for conventional volatile organic compounds (VOCs). personalcaremagazine.com These alternative solvents not only reduce environmental impact but can also improve reaction efficiency and simplify product purification. researchgate.net
| Green Chemistry Approach | Application to this compound Synthesis | Potential Benefits |
| Renewable Feedstocks | Utilization of bio-derived starting materials instead of petrochemicals. | Reduced carbon footprint, increased sustainability. premiumbeautynews.com |
| Biocatalysis | Employing enzymes (e.g., lipases, oxidoreductases) for key synthetic steps. | High selectivity, mild reaction conditions, reduced energy use. matec-conferences.orgresearchgate.net |
| Green Solvents | Use of water, supercritical CO2, or bio-solvents in reaction and extraction processes. | Reduced pollution, improved safety, easier product recovery. personalcaremagazine.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. | Minimized waste generation, increased efficiency. researchgate.net |
Development of Advanced Catalytic Systems for Stereocontrol
The biological activity and sensory properties of a chiral molecule like this compound are intrinsically linked to its stereochemistry. The presence of stereocenters at positions 4, 5, and 9, as well as the geometry of the double bond at position 3, means that several stereoisomers of this compound can exist. Each of these isomers may possess distinct properties. Consequently, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance.
Advanced catalytic systems are at the forefront of achieving high levels of stereocontrol in organic synthesis. For the synthesis of allylic alcohols, such as this compound, enantioselective catalytic methods are particularly relevant. organic-chemistry.org These methods often involve the use of chiral metal complexes or organocatalysts to influence the stereochemical outcome of a reaction. pnas.org
For example, asymmetric hydrogenation or transfer hydrogenation of a corresponding enone precursor could establish the stereocenter at the hydroxyl-bearing carbon. Ruthenium-based catalysts, for instance, have been effectively used in the enantioselective conversion of primary alcohols to chiral allylic alcohols. nih.gov Similarly, stereoselective addition of a vinyl organometallic reagent to an aldehyde is a powerful strategy for constructing the allylic alcohol moiety with high enantiopurity. organic-chemistry.org The development of catalysts that can control both the relative and absolute stereochemistry in a single synthetic operation is a key area of ongoing research. youtube.com
| Catalytic Approach | Relevance to this compound | Desired Outcome |
| Asymmetric Hydrogenation | Reduction of a ketone precursor to establish the stereocenter at C5. | High enantiomeric excess of one alcohol stereoisomer. |
| Enantioselective Vinylation | Addition of a vinyl group to an aldehyde to form the allylic alcohol. | Control over the stereochemistry at the newly formed chiral center. organic-chemistry.org |
| Directed Aldol (B89426) Reactions | Formation of the carbon skeleton with control over relative stereochemistry. | Diastereoselective synthesis of a specific isomer. thieme.de |
| Metathesis Reactions | Olefin metathesis for the construction of the carbon-carbon double bond. | Control over the E/Z geometry of the double bond. |
Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines
The unique structural characteristics of long-chain unsaturated alcohols like this compound make them interesting candidates for research at the intersection of organic chemistry and other scientific fields. While its potential as a fragrance component is a primary focus, its molecular structure could lend itself to applications in materials science, biology, and agriculture.
In materials science, long-chain aliphatic compounds can be used as precursors for the synthesis of polymers and surfactants. researchgate.net The presence of both a hydroxyl group and a double bond in this compound offers two points for functionalization, allowing for its incorporation into polymeric structures or for the synthesis of specialty surfactants with unique aggregation properties. researchgate.net
From a biological perspective, many long-chain unsaturated alcohols function as pheromones or semiochemicals in insects. frontiersin.org Research into the specific biological activity of the different stereoisomers of this compound could uncover potential applications in agriculture as pest management agents. Furthermore, some long-chain fatty alcohols have been shown to exhibit antimicrobial properties, suggesting another avenue for interdisciplinary investigation. nih.gov
The convergence of synthetic chemistry with fields like biotechnology can also lead to novel production methods. For instance, engineered microorganisms could potentially be developed to produce this compound or its precursors through fermentation, offering a completely bio-based manufacturing route. rsc.org
| Interdisciplinary Field | Potential Application of this compound | Research Focus |
| Materials Science | Precursor for polymers, surfactants, or specialty coatings. researchgate.net | Investigating polymerization reactions and the self-assembly properties of derived molecules. |
| Agricultural Science | Potential as an insect pheromone or semiochemical for pest control. frontiersin.org | Elucidating the biological activity of different stereoisomers on target insect species. |
| Biotechnology | Bio-based production through engineered microorganisms. | Metabolic engineering of yeast or bacteria for the synthesis of long-chain alcohols. rsc.org |
| Pharmacology | Exploration of potential antimicrobial or other biological activities. | Screening for activity against various pathogens and understanding the mechanism of action. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
